3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1824364-51-3
VCID: VC12025788
InChI: InChI=1S/C9H6F4O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15)
SMILES: C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F
Molecular Formula: C9H6F4O2
Molecular Weight: 222.14 g/mol

3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid

CAS No.: 1824364-51-3

Cat. No.: VC12025788

Molecular Formula: C9H6F4O2

Molecular Weight: 222.14 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid - 1824364-51-3

Specification

CAS No. 1824364-51-3
Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
IUPAC Name 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid
Standard InChI InChI=1S/C9H6F4O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15)
Standard InChI Key LERYIZQJBPZUEV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid (IUPAC name: 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid) consists of a benzoic acid backbone substituted with a fluorine atom at the 3-position and a 2,2,2-trifluoroethyl group (-CH2CF3) at the 4-position. Its molecular formula is C9H6F4O2, with a molecular weight of 246.14 g/mol. The presence of both fluorine and trifluoroethyl groups enhances its electronegativity and lipophilicity, influencing its reactivity and biological activity .

Table 1: Comparative Structural and Molecular Data

Property3-Fluoro-4-(2,2,2-Trifluoroethyl)Benzoic Acid3-Fluoro-4-(Trifluoromethyl)Benzoic Acid
Molecular FormulaC9H6F4O2C8H4F4O2
Molecular Weight (g/mol)246.14208.11
Substituents-F (C3), -CH2CF3 (C4)-F (C3), -CF3 (C4)
LogP (Predicted)~3.53.34

The trifluoroethyl group introduces steric bulk compared to the trifluoromethyl group, potentially altering crystallization behavior and solubility .

Synthesis and Manufacturing Approaches

While no direct synthesis route for 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid is documented, analogous methods for trifluoromethyl-substituted benzoic acids provide a foundational framework. The patent CN100500631C outlines a three-step process for 3-trifluoromethylbenzoic acid, involving:

  • Chlorination: Metaxylene reacts with chlorine under initiators to form meta-bis(trichloromethyl)benzene.

  • Fluoridation: Treatment with hydrogen fluoride replaces chlorine atoms with fluorine, yielding meta-trifluoromethylbenzene.

  • Hydrolysis: Catalytic hydrolysis (using zinc-containing catalysts) converts the trifluoromethyl group to a carboxylic acid .

Adapting this methodology, the synthesis of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid could involve:

  • Friedel-Crafts alkylation to introduce the trifluoroethyl group onto a fluorobenzene precursor.

  • Oxidation of a methyl or ethyl group to the carboxylic acid functionality, potentially using potassium permanganate or ozone.

  • Halogen exchange reactions to incorporate fluorine at the 3-position, as demonstrated in fluorination techniques using HF or KF .

Key challenges include controlling regioselectivity during alkylation and minimizing side reactions from the strong electron-withdrawing effects of fluorine .

Physicochemical Properties

Although experimental data for the title compound is scarce, extrapolations from analogs suggest:

Thermal Stability and Phase Behavior

  • Melting Point: Estimated 160–165°C, slightly lower than 3-fluoro-4-(trifluoromethyl)benzoic acid (174–179°C) , due to reduced symmetry from the -CH2CF3 group.

  • Boiling Point: Predicted ~260°C, comparable to trifluoromethyl analogs .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited in water (<0.1 g/L) .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands for C=O (~1680 cm⁻¹), C-F (~1100 cm⁻¹), and -COOH (~3000 cm⁻¹).

  • NMR:

    • ¹H NMR: Aromatic protons as multiplets (δ 7.5–8.0 ppm), with -CH2CF3 as a quartet (δ 3.0–3.5 ppm, J = 10 Hz).

    • ¹⁹F NMR: Distinct signals for aromatic F (δ -110 ppm) and -CF3 (δ -65 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The trifluoroethyl moiety is prevalent in kinase inhibitors and antipsychotic agents. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is a precursor to potassium channel openers for epilepsy treatment . The title compound could similarly serve in:

  • Protease Inhibitors: Modulating binding affinity via fluorine interactions.

  • PET Tracers: Fluorine-18 labeling for imaging applications.

Agrochemicals

Fluorinated benzoic acids are key in herbicide development. The -CH2CF3 group may enhance soil persistence and target specificity compared to -CF3 derivatives .

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